5-Chloro-6-(difluoromethyl)pyridin-3-amine
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Overview
Description
5-Chloro-6-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-3-nitropyridine with difluoromethylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 5-Chloro-6-(difluoromethyl)pyridin-3-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-6-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)-5-methylpyridin-3-amine: Similar in structure but with a methyl group instead of a chlorine atom.
5-Chloro-6-(trifluoromethyl)pyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Chloro-6-(difluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and difluoromethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5ClF2N2 |
---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-1-3(10)2-11-5(4)6(8)9/h1-2,6H,10H2 |
InChI Key |
JSZPFMRDHVVETF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)F)N |
Origin of Product |
United States |
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